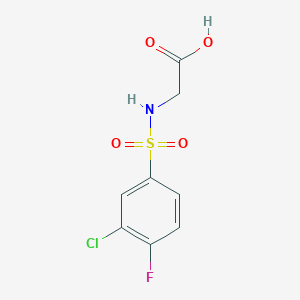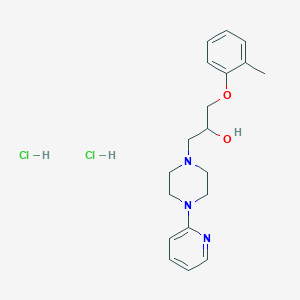
((3-Chloro-4-fluorophenyl)sulfonyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3-Chloro-4-fluorophenyl)sulfonyl)glycine is a chemical compound characterized by its unique structure, which includes a chloro and fluoro-substituted phenyl group attached to a sulfonyl group, further linked to a glycine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Chloro-4-fluorophenyl)sulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluorobenzenesulfonyl chloride and glycine.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under anhydrous conditions. The temperature is maintained at around 0°C to room temperature.
Catalysts: A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: ((3-Chloro-4-fluorophenyl)sulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group.
Substitution: Substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the sulfonyl group.
Substitution Products: Derivatives with different substituents on the phenyl ring.
科学研究应用
((3-Chloro-4-fluorophenyl)sulfonyl)glycine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of various chemical products, including agrochemicals and materials science.
作用机制
The mechanism by which ((3-Chloro-4-fluorophenyl)sulfonyl)glycine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in biochemical reactions, facilitating the formation of new bonds. The phenyl ring can participate in π-π interactions and hydrogen bonding, influencing its biological activity.
相似化合物的比较
((3-Chloro-4-fluorophenyl)sulfonyl)glycine is compared with similar compounds such as:
((3-Chloro-4-fluorophenyl)sulfonyl)alanine: Similar structure but with an alanine moiety instead of glycine.
3-Chloro-4-fluorobenzenesulfonyl chloride: A related compound without the glycine group.
3-Chloro-4-fluorophenyl isothiocyanate: Another related compound with an isothiocyanate group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
属性
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRPLYVUYSMZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962172.png)

![diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2962177.png)


![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962182.png)


![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)
![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2962192.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)
